4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one
Overview
Description
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated acyl compound under acidic conditions.
Chloromethylation: The thiazole ring is then chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Formation of the Pyridazinone Ring: The final step involves the cyclization of the chloromethylated thiazole with a suitable hydrazine derivative to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole and pyridazinone rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit antimicrobial, antifungal, or anticancer properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound may be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The thiazole and pyridazinone rings may also participate in non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid
- 4-(Chloromethyl)phenyl methyl ether
- 4-(Chloromethyl)benzyl alcohol
Uniqueness
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one is unique due to the presence of both the thiazole and pyridazinone rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloromethyl group also provides a reactive site for further functionalization, enhancing its versatility in synthetic chemistry.
Properties
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-6-7(2)14-15(3)11(16)9(6)10-13-8(4-12)5-17-10/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVBPHWFDJNBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)C)C2=NC(=CS2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950029-09-1 | |
Record name | 4-[4-(chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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